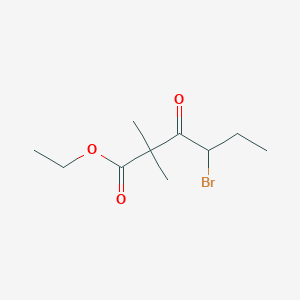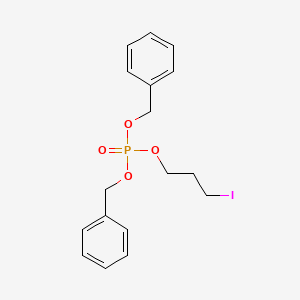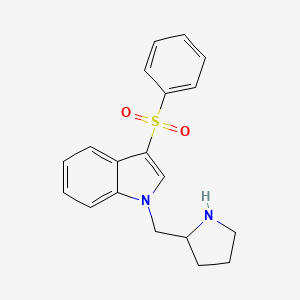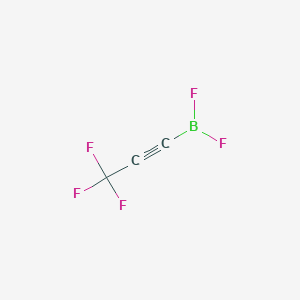
Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane is a chemical compound with the molecular formula C3BF5 It is known for its unique structure, which includes both boron and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane can be synthesized through several methods. One common route involves the reaction of potassium trifluoropropynyltrifluoroborate with difluoroborane . The reaction typically requires specific conditions, such as the presence of a palladium catalyst and controlled temperature settings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, hydrogen gas for hydrogenation reactions, and various oxidizing agents . The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, hydrogenation can yield vinylborates, while oxidation may produce different boron-containing compounds .
Scientific Research Applications
Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in different chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane involves its interaction with molecular targets through its boron and fluorine atoms. These interactions can lead to the formation of new bonds and the transformation of existing chemical structures. The pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
- Triphenyl(3,3,3-trifluoroprop-1-ynyl)silane
- Triphenyl(3,3,3-trifluoroprop-1-ynyl)stannane
- 2-(3,3,3-trifluoroprop-1-ynyl)pyridine
- 2-(3,3,3-trifluoroprop-1-ynyl)-phenol
Uniqueness
Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane is unique due to its specific combination of boron and fluorine atoms, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
663152-72-5 |
|---|---|
Molecular Formula |
C3BF5 |
Molecular Weight |
141.84 g/mol |
IUPAC Name |
difluoro(3,3,3-trifluoroprop-1-ynyl)borane |
InChI |
InChI=1S/C3BF5/c5-3(6,7)1-2-4(8)9 |
InChI Key |
SMRWIMHYLAZPJV-UHFFFAOYSA-N |
Canonical SMILES |
B(C#CC(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


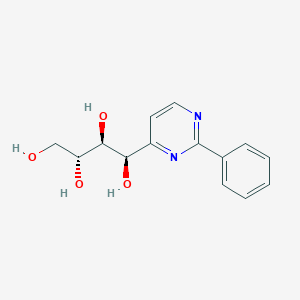
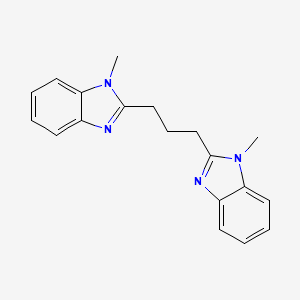

![2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide](/img/structure/B12540620.png)
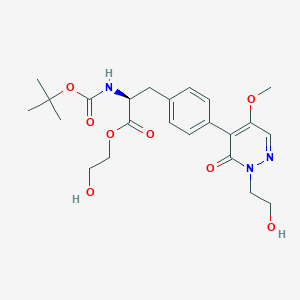

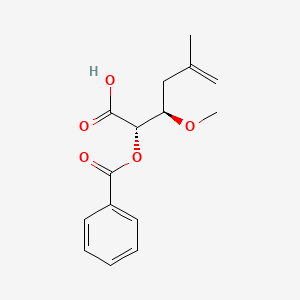
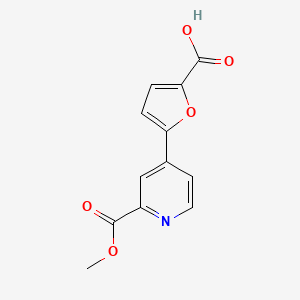
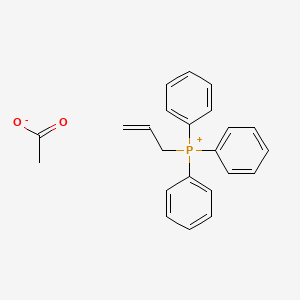
![[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile](/img/structure/B12540645.png)
![Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate](/img/structure/B12540647.png)
